molecular formula C26H35NO5 B2884505 UC-514321

UC-514321

Numéro de catalogue: B2884505
Poids moléculaire: 441.6 g/mol
Clé InChI: XNARHFDDQALZPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

UC-514321 is synthesized through a series of chemical reactions involving the modification of its structural analog, NSC-370284. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic route under controlled conditions to ensure consistency and quality. The process includes:

Analyse Des Réactions Chimiques

Types of Reactions

UC-514321 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), water.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified biological activities and selectivity .

Mécanisme D'action

Activité Biologique

UC-514321 is a novel compound that has shown promising biological activity, particularly in the context of acute myeloid leukemia (AML). This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and therapeutic potential.

Overview of this compound

This compound is a structural analog of NSC-370284 and has been identified as a potent inhibitor of leukemic cell viability, particularly in TET1-high AML cells. Its mechanism primarily involves the inhibition of the STAT/TET1 signaling axis, which is crucial for the survival and proliferation of certain leukemic cells.

This compound functions by directly binding to STAT3 and STAT5, inhibiting their transcriptional activity. This leads to a decrease in TET1 expression, which is often upregulated in aggressive forms of leukemia. The compound's selectivity for TET1-high AML cells suggests that it may have fewer side effects compared to broader-spectrum treatments.

Key Findings:

  • Inhibition of Cell Viability : In vitro studies demonstrated that this compound significantly repressed the viability of various TET1-high AML cell lines, including MONOMAC-6, THP-1, and KASUMI-1, while showing no effect on TET1-low AML cells like NB4 .
  • In Vivo Efficacy : In animal models, this compound improved median survival rates significantly compared to controls and NSC-370284. For instance, in MLL-AF9 AML mice, median survival extended from 49 days (control) to over 200 days with this compound treatment .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other treatments in various AML models:

TreatmentMLL-AF9 Survival (days)AE9a Survival (days)Cure Rate (mut MLL-AF9)
Control49460%
NSC-370284>501140%
This compound>20016066.7%

Case Studies

Several case studies highlight the clinical relevance of this compound in treating AML:

  • Case Study: A 47-Year-Old Woman with New-Onset AML
    This patient presented with fatigue and shortness of breath. Molecular studies revealed a FLT3-ITD mutation. While specific treatment outcomes with this compound were not detailed in this case, it underscores the need for targeted therapies in genetically characterized AML .
  • Pediatric AML Stratification
    A study involving pediatric patients with AML utilized machine learning frameworks to predict infection risks during chemotherapy. Although this compound was not directly tested in this cohort, its mechanism may offer insights into managing treatment-related complications .

Research Findings

Recent research emphasizes the importance of targeting the STAT/TET1 axis for therapeutic intervention:

  • Enhanced Therapeutic Efficacy : Studies indicate that this compound not only inhibits leukemic cell growth but also induces apoptosis in these cells through its action on TET1 signaling pathways .
  • Potential for Broader Applications : Given its selective action on TET1-high cells, there is potential for this compound to be used in combination therapies or as part of personalized medicine approaches for leukemia patients expressing high levels of TET1.

Propriétés

IUPAC Name

6-[(3,5-ditert-butyl-4-hydroxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO5/c1-25(2,3)18-11-16(12-19(24(18)29)26(4,5)6)23(27-7-9-30-10-8-27)17-13-21-22(14-20(17)28)32-15-31-21/h11-14,23,28-29H,7-10,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNARHFDDQALZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.